molecular formula C21H23N3O4 B2637116 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-nitrobenzamide CAS No. 941900-65-8

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-nitrobenzamide

Cat. No. B2637116
M. Wt: 381.432
InChI Key: PEMXPEISUONTQS-UHFFFAOYSA-N
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Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. This compound is a member of the tetrahydroquinoline family and has been synthesized using various methods. In

Scientific Research Applications

Synthesis and Chemical Properties

Research into compounds similar to N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-nitrobenzamide primarily focuses on their synthesis and the exploration of their chemical properties. For instance, studies have explored the synthesis of heterocyclic compounds through reactions like the Pschorr reaction, demonstrating complex chemical processes for creating related structures (Plescia et al., 1978). Similarly, research on the intramolecular Pd-catalyzed reactions of related compounds has provided insights into the formation of nitroisoquinolin-1-ones, highlighting methods for synthesizing close analogues to known inhibitors (Dhami et al., 2009).

Potential Biological Activities

The research into N-methylated tetrahydroisoquinolines and their structures similar to N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-nitrobenzamide has indicated possible biological activities. Studies have shown that such compounds, through their N-methylation, might share structural similarities with neurotoxins like MPTP, suggesting potential pathways for studying Parkinson's disease (Naoi et al., 1993). This indicates a significant interest in the exploration of their pharmacological properties and their mechanisms of action within biological systems.

Chemical Intermediates and Synthesis Techniques

Further studies have detailed the synthesis of related compounds, exploring their utility as chemical intermediates. Research has outlined methods for preparing N-methyl-7-nitro-1,2,3,4-tetrahydroquinoline, demonstrating its application as an intermediate in fine chemical synthesis (Jianquan, 2012). This underscores the broader relevance of such compounds in chemical synthesis, potentially offering pathways for the development of novel materials or therapeutic agents.

properties

IUPAC Name

3-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-13(2)21(26)23-10-4-5-15-6-8-17(12-19(15)23)22-20(25)16-7-9-18(24(27)28)14(3)11-16/h6-9,11-13H,4-5,10H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMXPEISUONTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-nitrobenzamide

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